molecular formula C10H12O B1595526 Methallyl phenyl ether CAS No. 5820-22-4

Methallyl phenyl ether

Cat. No.: B1595526
CAS No.: 5820-22-4
M. Wt: 148.2 g/mol
InChI Key: LECDNXOCIPRJNJ-UHFFFAOYSA-N
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Description

Methallyl phenyl ether, also known as 2-methylprop-2-en-1-yl phenyl ether, is an organic compound with the molecular formula C10H12O. It is a clear, colorless liquid with a distinct ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallyl phenyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of sodium methallylate and phenol under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methallyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methallyl phenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of methallyl phenyl ether involves its ability to undergo nucleophilic substitution reactions. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism. The specific pathway depends on the conditions and the substituents attached to the ether .

Comparison with Similar Compounds

  • Allyl phenyl ether
  • Benzyl phenyl ether
  • Phenyl propyl ether

Comparison: Methallyl phenyl ether is unique due to the presence of the methallyl group, which imparts distinct reactivity compared to other ethers. For instance, allyl phenyl ether has a similar structure but lacks the methyl group, resulting in different chemical behavior. Benzyl phenyl ether and phenyl propyl ether also differ in their alkyl groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-methylprop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECDNXOCIPRJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206948
Record name (2-Methylallyloxy)benzene
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

5820-22-4
Record name [(2-Methyl-2-propen-1-yl)oxy]benzene
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Record name (2-Methylallyloxy)benzene
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Record name Methallyl phenyl ether
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Record name Methallyl phenyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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